

A Comparative Analysis of 11-Methyltetradecanoyl-CoA and Other Branched-Chain Acyl-CoAs

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Compound of Interest

Compound Name: 11-Methyltetradecanoyl-CoA

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This guide provides a detailed comparison of the relatively uncharacterized **11-Methyltetradecanoyl-CoA** with other well-studied branched-chain acyl-CoAs, such as isovaleryl-CoA, 2-methylbutyryl-CoA, and isobutyryl-CoA. By presenting available experimental data, metabolic pathways, and analytical methodologies, this document aims to facilitate a deeper understanding of the biochemical landscape of these molecules and highlight areas for future research.

Introduction to Branched-Chain Acyl-CoAs

Branched-chain acyl-CoAs are crucial intermediates in the catabolism of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine.[1][2] These metabolic processes are vital for energy production and the synthesis of other essential biomolecules.[2] Dysregulation of BCAA metabolism and the accumulation of specific branched-chain acyl-CoAs are associated with several inborn errors of metabolism, underscoring their clinical significance.[3][4] While the metabolic fates of short-chain branched acyl-CoAs are well-documented, long-chain variants like **11-Methyltetradecanoyl-CoA** remain largely enigmatic.

11-Methyltetradecanoyl-CoA: An Uncharted Territory

Direct experimental data on the metabolism and specific cellular functions of **11-Methyltetradecanoyl-CoA** are scarce in current scientific literature. Its structure, a C15 acyl-CoA with a methyl branch at the 11th position, suggests it originates from the metabolism of a corresponding long-chain branched fatty acid. The metabolic pathway of such fatty acids is thought to involve mitochondrial β -oxidation.^[5] However, the specific enzymes that process **11-Methyltetradecanoyl-CoA** and its subsequent metabolic products are yet to be definitively identified. Studies on acyl-CoA dehydrogenases (ACADs) indicate that some possess activity towards branched-chain substrates. For instance, ACAD10 has shown low activity with 2S-methyl C15-CoA, a structurally similar molecule, suggesting that known ACADs may metabolize **11-Methyltetradecanoyl-CoA**, albeit with potentially low efficiency.^[6]

Comparative Analysis with Well-Characterized Branched-Chain Acyl-CoAs

In contrast to the limited knowledge of **11-Methyltetradecanoyl-CoA**, the metabolic pathways and enzymatic kinetics of shorter branched-chain acyl-CoAs are well-established.

Metabolic Origin and Enzymatic Processing:

Acyl-CoA	Amino Acid Precursor	Key Catabolic Enzyme
Isovaleryl-CoA	Leucine	Isovaleryl-CoA Dehydrogenase (IVD) ^{[7][8]}
2-Methylbutyryl-CoA	Isoleucine	Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) ^{[3][9]}
Isobutyryl-CoA	Valine	Isobutyryl-CoA Dehydrogenase (IBD)

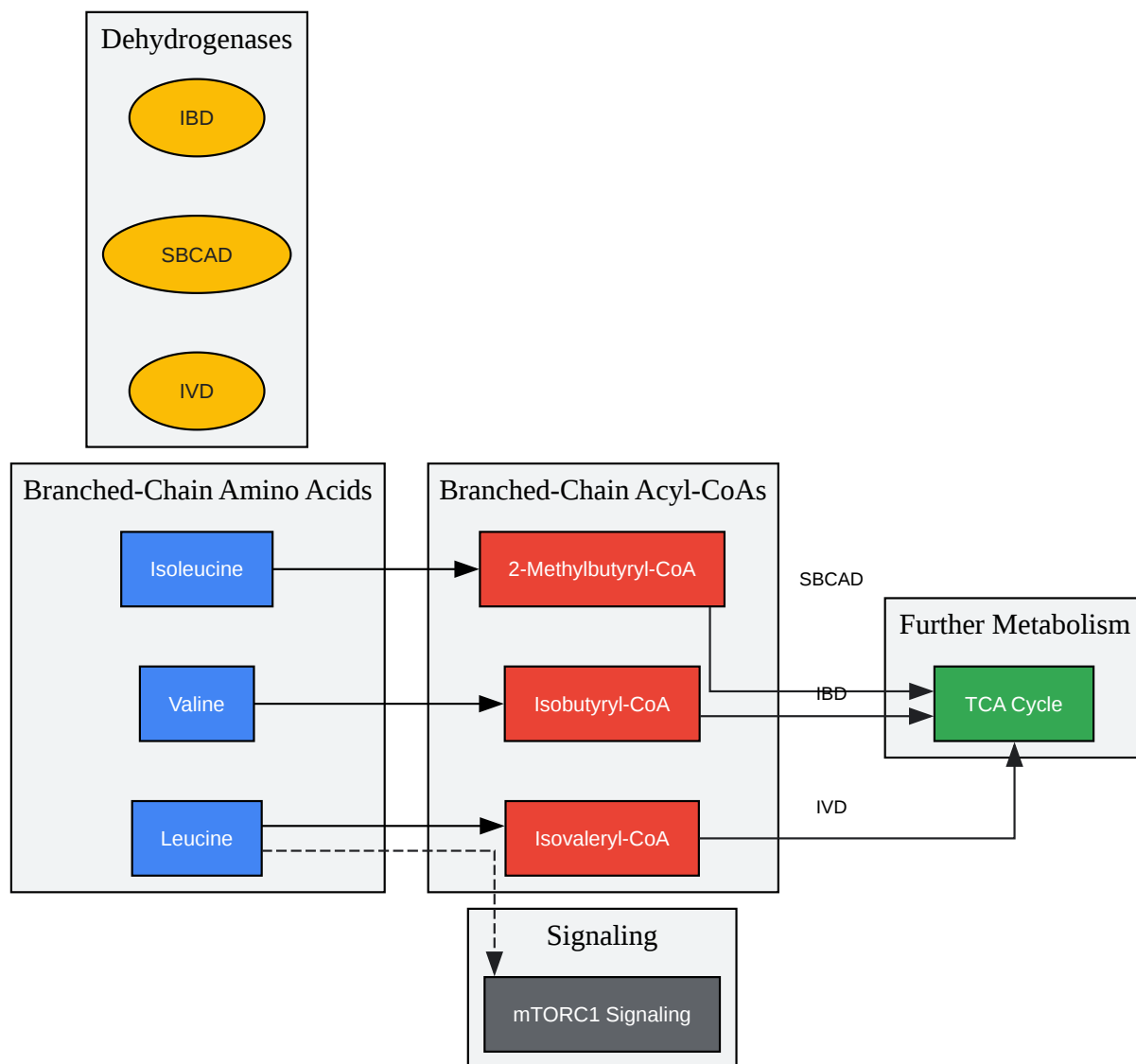
Enzyme Kinetics:

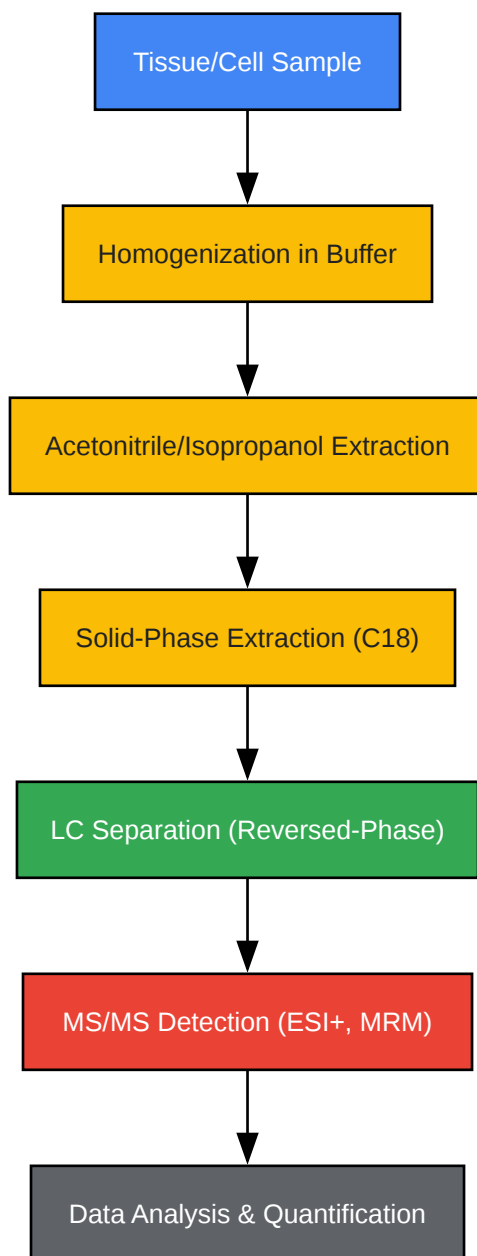
The following table summarizes the kinetic parameters of the primary dehydrogenases responsible for the initial step in the catabolism of common branched-chain acyl-CoAs. This data provides a quantitative basis for understanding the efficiency and substrate preference of these enzymes.

Enzyme	Substrate	Km (μM)	kcat/Km (M ⁻¹ s ⁻¹)
Isovaleryl-CoA Dehydrogenase (IVD)	Isovaleryl-CoA	1.0[10]	4.3 x 106[10]
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)	(S)-2-Methylbutyryl-CoA	-	-
Isobutyryl-CoA Dehydrogenase (IBD)	Isobutyryl-CoA	-	-
Data for SBCAD and IBD kinetics are not readily available in a comparable format.			

Signaling Pathways and Cellular Roles

Branched-chain amino acids and their metabolites, including acyl-CoAs, are not merely metabolic intermediates but also act as signaling molecules.[11] Leucine, the precursor to isovaleryl-CoA, is a potent activator of the mTORC1 pathway, a central regulator of cell growth and protein synthesis. While direct signaling roles for most branched-chain acyl-CoAs are not fully elucidated, their accumulation in metabolic disorders can lead to cellular dysfunction, suggesting they can influence cellular processes. The signaling implications of long-chain branched acyl-CoAs like **11-Methyltetradecanoyl-CoA** are an open area of investigation. Long-chain fatty acids, in general, are known to modulate immune cell function and other signaling cascades, often through specific receptors like GPR40 and GPR120.[12][13]





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